
Cdc7-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdc7-IN-14 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 has been shown to disrupt DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells. This makes this compound a promising candidate for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity. This step often involves the use of reagents such as halogenating agents, oxidizing agents, and protecting groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Scaling up the reactions while maintaining the same reaction conditions to ensure consistency.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize impurities.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Cdc7-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Cdc7-IN-14 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as a cancer therapeutic agent. .
Cell Cycle Studies: Researchers use this compound to study the role of CDC7 in cell cycle regulation and DNA replication.
Drug Development: This compound serves as a lead compound for the development of new CDC7 inhibitors with improved potency and selectivity.
Mecanismo De Acción
Cdc7-IN-14 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 phosphorylates the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. Inhibition of CDC7 by this compound prevents the phosphorylation of MCM, leading to stalled DNA replication forks and activation of the DNA damage response. This ultimately results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Cdc7-IN-14 is compared with other CDC7 inhibitors such as PHA-767491 and TAK-931. While all these compounds target CDC7, this compound is distinguished by its higher potency and selectivity . Similar compounds include:
PHA-767491: An early CDC7 inhibitor with moderate potency.
TAK-931: A more recent CDC7 inhibitor with improved pharmacokinetic properties.
SGR-2921: Another potent CDC7 inhibitor with strong anti-tumor activity.
This compound’s unique chemical structure and high selectivity make it a valuable tool for studying CDC7 function and developing new cancer therapies.
Propiedades
Fórmula molecular |
C18H20N4O2S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(6R)-6-methyl-9-[[(2S)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |
InChI |
InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m0/s1 |
Clave InChI |
LIZZOTJWXCZREF-VHSXEESVSA-N |
SMILES isomérico |
C[C@H]1CCN1CC2=C3C[C@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
SMILES canónico |
CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


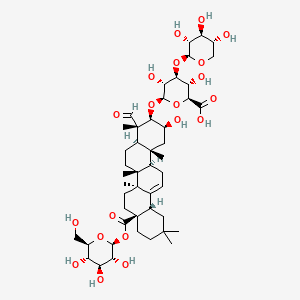
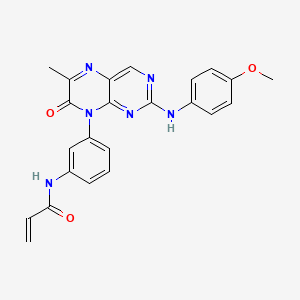
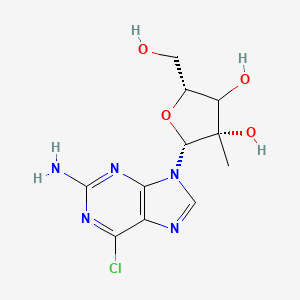
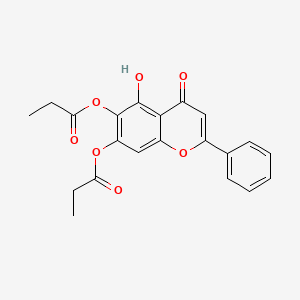

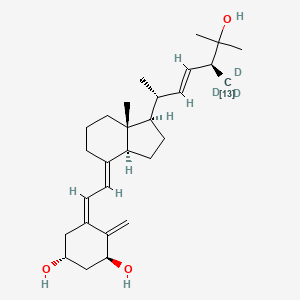
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


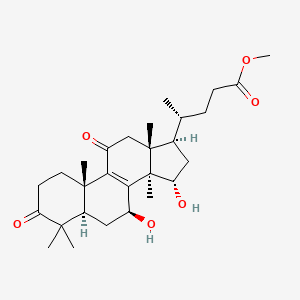
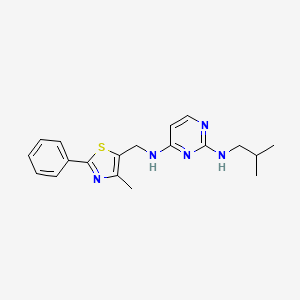
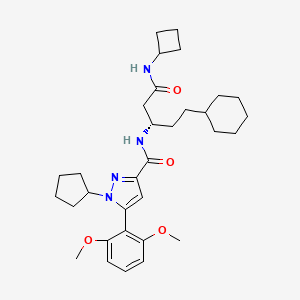

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
